![molecular formula C9H6I2O3 B3016302 (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid CAS No. 773129-74-1](/img/structure/B3016302.png)
(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid, also known as iodolactone, is a synthetic compound that has been studied for its potential therapeutic uses. It is a derivative of iodine and has been shown to have anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In thyroid disorder research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the iodination of tyrosine residues in thyroglobulin, which is necessary for the production of thyroid hormones.
Biochemical and Physiological Effects:
Iodolactone has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In thyroid disorder research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the production of thyroid hormones and reduce the size of the thyroid gland.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are various future directions for (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid research, including the optimization of its synthesis method, the development of more specific and potent analogs, and the exploration of its potential therapeutic uses in different areas of research. In cancer research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid could be further studied for its potential use in combination with other chemotherapeutic agents. In inflammation research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid could be further studied for its potential use in treating chronic inflammatory diseases. In thyroid disorder research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid could be further studied for its potential use in treating hyperthyroidism.
Synthesis Methods
Iodolactone can be synthesized through a multi-step process involving the reaction of 2,4,6-triiodophenol with acetic anhydride, followed by the reaction of the resulting compound with acetylene. The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride to form (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid.
Scientific Research Applications
Iodolactone has been studied for its potential therapeutic uses in various areas of research, including cancer, inflammation, and thyroid disorders. In cancer research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In thyroid disorder research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the production of thyroid hormones.
properties
IUPAC Name |
(E)-3-(2-hydroxy-3,5-diiodophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I2O3/c10-6-3-5(1-2-8(12)13)9(14)7(11)4-6/h1-4,14H,(H,12,13)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJMQOXUHVZLOY-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)O)I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)O)I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid |
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